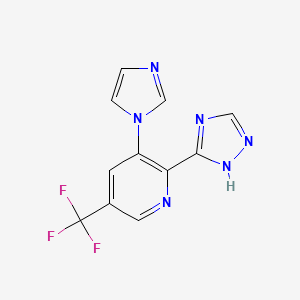

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

Description

3-(1H-Imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups:

- An imidazole ring at position 2.

- A 1,2,4-triazole ring at position 2.

- A trifluoromethyl (-CF₃) group at position 3.

This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability and bioavailability, due to the electron-withdrawing trifluoromethyl group and the π-π stacking capabilities of the aromatic heterocycles .

Properties

IUPAC Name |

3-imidazol-1-yl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N6/c12-11(13,14)7-3-8(20-2-1-15-6-20)9(16-4-7)10-17-5-18-19-10/h1-6H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLLBHWVAXDBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure consistent quality and efficiency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and triazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Heterocycle Diversity

- The target compound incorporates three heterocycles (pyridine, imidazole, and 1,2,4-triazole), whereas simpler analogs like 2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine lack the imidazole moiety. This additional heterocycle may enhance binding affinity in biological systems through multipoint interactions.

- Patent compounds such as {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-... replace imidazole with benzimidazole , increasing hydrophobicity and steric bulk, which could influence membrane permeability.

Substituent Effects

- Trifluoromethyl (-CF₃) : Present in all listed compounds, this group improves metabolic stability and electronegativity. However, its position varies: in the target compound, it occupies the 5-position on pyridine, whereas analogs like the chlorinated derivative place it at the same position but add a chlorine atom at position 3.

- Chlorine vs.

Linkage Variations

- Patent compounds feature ether linkages (pyridin-4-yloxy) connecting the pyridine and benzimidazole rings, whereas the target compound directly attaches heterocycles to the pyridine core. Ether linkages may confer conformational flexibility but reduce aromatic stacking efficiency.

Notes on Methodology and Data Sources

- Structural Data : Crystallographic tools like SHELXL and visualization software (ORTEP-3 , WinGX ) are critical for resolving the 3D conformations of these compounds, though specific crystallographic data are absent in the provided evidence.

- Patent Relevance : The presence of structurally complex analogs in patents underscores the industrial interest in trifluoromethyl-heterocyclic hybrids for pesticidal or pharmaceutical applications.

Biological Activity

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of imidazole and triazole rings, which are known to contribute to various biological activities. The trifluoromethyl group enhances lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole and triazole moieties exhibit notable antimicrobial properties. For example, derivatives of triazoles have been reported to possess activity against a range of pathogens, including bacteria and fungi. The specific compound has been evaluated for its efficacy against various microbial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 16 µg/mL |

| Triazole B | S. aureus | 8 µg/mL |

| Imidazole C | C. albicans | 32 µg/mL |

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of heterocyclic rings that can interact with DNA and proteins involved in cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis

A study involving a related triazole compound demonstrated that treatment with the compound led to a significant increase in early and late apoptotic cells in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways.

Table 2: Apoptotic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| HeLa | 10 | 15 | 25 |

| MCF-7 | 20 | 20 | 30 |

| A549 | 15 | 18 | 22 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to decreased cell viability in pathogens and cancer cells.

- DNA Interaction : The ability to intercalate into DNA or bind to DNA-associated proteins can disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, leading to oxidative stress and subsequent cell death.

Q & A

Basic: What synthetic strategies are optimal for introducing the imidazole and triazole moieties into the pyridine core?

The regioselective coupling of imidazole and triazole rings to the pyridine scaffold requires careful optimization of reaction conditions. Key methodologies include:

- Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for nitrogen-heterocycle attachment under inert atmospheres .

- Microwave-assisted synthesis to enhance reaction rates and reduce byproducts, particularly for sterically hindered triazole groups .

- Use of protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during multi-step syntheses .

Common pitfalls: Competing nucleophilic sites on triazole/imidazole may lead to regioisomers; TLC and HPLC-MS monitoring are critical for intermediate validation.

Basic: How can crystallographic data resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond connectivity and stereochemistry. Methodological steps:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered trifluoromethyl groups .

- Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON/ADDSYM .

Example: SCXRD confirmed the coplanarity of imidazole and pyridine rings in analogous compounds, critical for electronic conjugation .

Advanced: How do electronic effects of the trifluoromethyl group influence photophysical properties in OLED applications?

The electron-withdrawing trifluoromethyl group stabilizes the LUMO, enabling blue-shifted emission. Key experimental insights:

- Cyclometalated Ir(III) complexes with similar ligands showed λem = 450–470 nm (greenish-blue) and external quantum efficiencies (EQEs) up to 33.5% .

- Hammett parameters (σm = 0.43 for CF3) correlate with emission tuning; substituent placement on pyridine affects charge-transfer transitions .

Design tip: Pair CF3 with high-triplet-energy ancillary ligands (e.g., fppz) to minimize non-radiative decay .

Advanced: What computational methods predict ligand-protein binding for biological activity studies?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). For imidazole-triazole hybrids, prioritize π-π stacking and hydrogen-bonding residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR models : Corrogate substituent effects (e.g., CF3 lipophilicity) with IC50 values from kinase assays .

Advanced: How can researchers address contradictory reports on the compound’s hydrolytic stability?

Contradictions often arise from solvent polarity or pH effects. Systematic approaches include:

- Forced degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, 0.1M HCl/NaOH).

- LC-QTOF-MS analysis : Identify degradation products (e.g., imidazole ring opening) and propose mechanisms .

- DFT calculations : Compare activation energies for hydrolysis pathways at different pH levels .

Basic: What analytical techniques complement XRD for structural validation?

- <sup>19</sup>F NMR : Confirm trifluoromethyl integration (δ = -60 to -65 ppm) and assess purity .

- High-resolution MS : Match exact mass (calc. for C12H8F3N5: 299.07) to rule out isotopic impurities .

- IR spectroscopy : Detect C-F stretches (1100–1200 cm<sup>-1</sup>) and triazole C=N vibrations (1500–1600 cm<sup>-1</sup>) .

Advanced: What role does the triazole-imidazole-pyridine scaffold play in kinase inhibition?

- Binding mode : The triazole N3 atom acts as a hydrogen-bond acceptor with kinase hinge regions (e.g., EGFR T790M), while imidazole engages in hydrophobic interactions .

- Selectivity screening : Test against panels of >100 kinases to identify off-target effects.

- Crystallographic evidence : Co-crystal structures of analogs show occupancy in ATP-binding pockets (PDB: 6LQS) .

Basic: What purification techniques are effective for removing regioisomeric byproducts?

- Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) with silica gel.

- Prep-HPLC : C18 columns and 0.1% TFA in H2O/ACN achieve baseline separation of triazole regioisomers .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for crystal lattice selectivity .

Advanced: How can substituent engineering enhance charge mobility in optoelectronic devices?

- DFT calculations : Modify HOMO/LUMO gaps by introducing electron-donating groups (e.g., -OCH3) at the pyridine 4-position .

- Time-resolved photoluminescence : Measure exciton lifetimes (τ) to assess radiative vs. non-radiative pathways.

- Device fabrication : Layer the compound as an emissive dopant (5–10 wt%) in CBP host matrices for OLED testing .

Advanced: What strategies mitigate crystallization issues in thin-film applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.